Exceptional Selectivity for PCAF/GCN5 vs. BET Family: GSK 4027 vs. L-Moses
GSK 4027 exhibits ≥18,000-fold selectivity for PCAF and GCN5 over the BET family bromodomains, a critical window for avoiding confounding BET-dependent transcriptional effects. In contrast, the alternative PCAF/GCN5 probe L-Moses demonstrates only >4,500-fold selectivity over BRD4 [1]. This 4-fold improvement in selectivity is quantified in a BROMOscan panel, where GSK 4027's Ki values for off-target bromodomains such as BRPF3 (100 nM), BRD1 (110 nM), FALZ (130 nM), and BRPF1 (140 nM) are all >70-fold higher than its Ki for PCAF/GCN5 (1.4 nM) [2].
| Evidence Dimension | Selectivity fold over BET family (BRD4) |
|---|---|
| Target Compound Data | ≥18,000-fold |
| Comparator Or Baseline | L-Moses: >4,500-fold |
| Quantified Difference | ≥4-fold higher selectivity |
| Conditions | BROMOscan assay (DiscoverX), assessed across a panel of bromodomains. |
Why This Matters
Higher selectivity reduces the risk of off-target transcriptional effects, ensuring that observed phenotypes are attributable to PCAF/GCN5 bromodomain inhibition.
- [1] Structural Genomics Consortium. L-Moses: A chemical probe for PCAF and GCN5 bromodomains. View Source
- [2] Chemical Probes Portal. GSK4027: Antagonist of KAT2B, KAT2A. View Source
